
2-Cyclohexyl-N-(2-cyclohexylethyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) is a chemical compound with a complex structure that includes cyclohexane rings and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) typically involves the reaction of cyclohexaneethanamine with 2-cyclohexylethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are complex and may include modulation of signal transduction pathways and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyclohexylethyl)-N-methyl-2-cyclohexylethanamine
- N,N-Dimethylethylamine
Uniqueness
Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) is unique due to its specific structure, which includes two cyclohexane rings and an ethanamine group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.
Properties
CAS No. |
7598-20-1 |
|---|---|
Molecular Formula |
C16H31N |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine |
InChI |
InChI=1S/C16H31N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h15-17H,1-14H2 |
InChI Key |
FMMYWCDTBMIIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNCCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
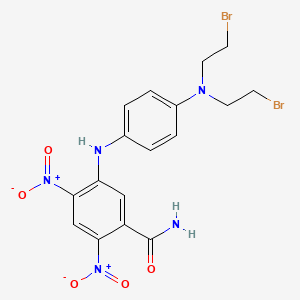
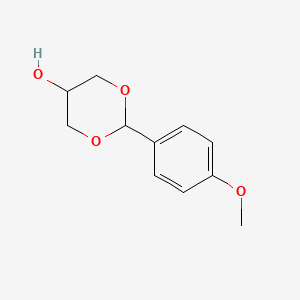
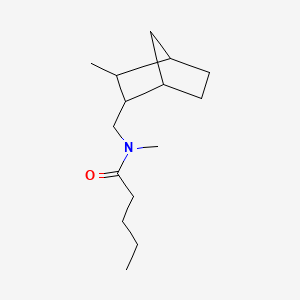
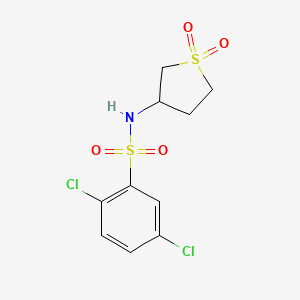
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
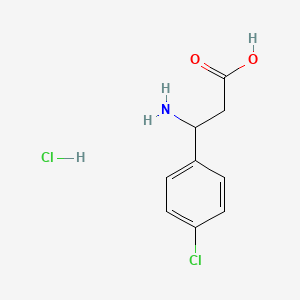
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
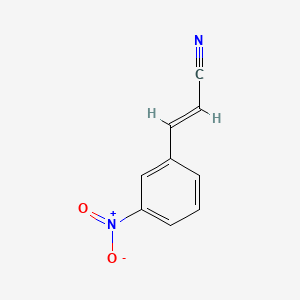


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

